molecular formula C9H10N2O B13687783 1-(2-Pyridyl)-2-pyrrolidinone

1-(2-Pyridyl)-2-pyrrolidinone

Cat. No.: B13687783
M. Wt: 162.19 g/mol
InChI Key: FXEIWRHQBVIQFV-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-pyridylamine with γ-butyrolactone in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst.

Major Products:

Scientific Research Applications

1-(2-Pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-(2-Pyridyl)piperazine: Another pyridine-containing compound with similar structural features but different biological activities.

    2-(2-Pyridyl)ethanol: A compound with a pyridine ring and an ethanol moiety, used in different chemical applications.

    2-(2-Pyridyl)acetic acid: A pyridine derivative with carboxylic acid functionality, used in organic synthesis.

Uniqueness: 1-(2-Pyridyl)-2-pyrrolidinone is unique due to its specific combination of a pyridine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

FXEIWRHQBVIQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=N2

Origin of Product

United States

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